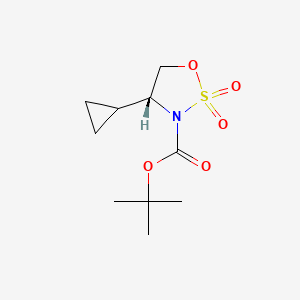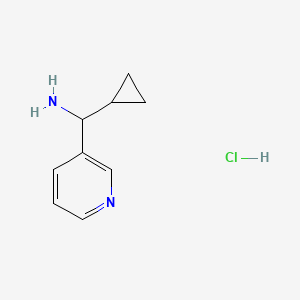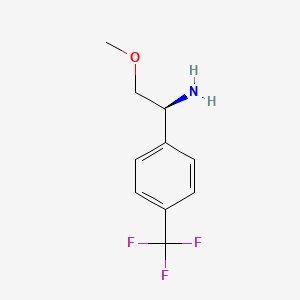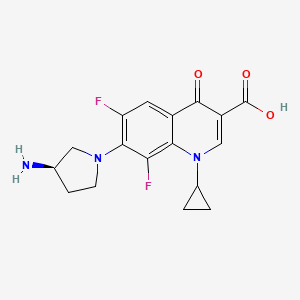
(R)-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines These compounds are characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms The tert-butyl group and the cyclopropyl group add steric hindrance, which can influence the compound’s reactivity and stability
Preparation Methods
The synthesis of ®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxathiazolidine ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur and oxygen sources.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate or tert-butyl alcohol in the presence of a base.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, using reagents such as diazomethane or Simmons-Smith reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the enzyme. The presence of the oxathiazolidine ring allows for interactions with active sites of enzymes, potentially leading to inhibition of enzyme activity. The tert-butyl and cyclopropyl groups can enhance binding specificity and stability.
Comparison with Similar Compounds
Similar compounds to ®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide include other oxathiazolidines and related heterocycles. Some examples are:
- tert-Butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- Cyclopropyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- tert-Butyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
The uniqueness of ®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide lies in its specific combination of substituents, which can influence its reactivity, stability, and binding properties. The presence of the cyclopropyl group, in particular, adds a level of steric hindrance that can affect its interactions with other molecules.
Properties
Molecular Formula |
C10H17NO5S |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
tert-butyl (4R)-4-cyclopropyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)16-9(12)11-8(7-4-5-7)6-15-17(11,13)14/h7-8H,4-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
IPCPWQJPVQDUKZ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)C2CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)


![6-Benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220307.png)









